molecular formula C22H18FN5O3S B2584149 2-[(2-fluorobenzyl)thio]-9-(4-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 536981-94-9

2-[(2-fluorobenzyl)thio]-9-(4-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No. B2584149
CAS RN: 536981-94-9
M. Wt: 451.48
InChI Key: NJKHUZHGSRIRFO-UHFFFAOYSA-N
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Description

2-[(2-fluorobenzyl)thio]-9-(4-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C22H18FN5O3S and its molecular weight is 451.48. The purity is usually 95%.
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Scientific Research Applications

Benzodiazepine Binding Activity

Research into tricyclic heterocycles related to 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones, which have high affinity for the benzodiazepine (BZ) receptor, led to the synthesis of 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one and its analogues. These compounds were investigated for their potential as BZ antagonists, with several showing potent activity in rat models. The leading compound in this series displayed comparable activity to that of established BZ antagonists, highlighting the significance of the 2-substituent and ring substitution in modulating activity (Francis et al., 1991).

Cascade Cyclization Reactions

A study on the condensation of 3,4,5-triamino-1,2,4-triazole with aromatic aldehydes and cycloalkanones yielded partially hydrogenated 9-aryl-[1,2,4]triazolo[5,1-b]quinazolin-8-ones. The structural confirmation of these compounds, including 2-amino-6,6-dimethyl-3-(4-nitrobenzylidene)amino-9-(4-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-one, was achieved using X-ray diffraction data, demonstrating the versatility of cascade cyclization reactions in synthesizing complex quinazoline derivatives (Lipson et al., 2006).

Cytotoxicity and DNA Damage Detection

A study focusing on the cytotoxic and antiproliferative activities of 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c] quinazoline on the human cancer cell line HeLa highlighted the potential anticancer properties of certain quinazoline derivatives. This compound was found to act cytotoxically on tumor cells, with observed morphological changes and necrosis, underscoring the therapeutic potential of quinazoline derivatives in cancer treatment (Ovádeková et al., 2005).

Antimicrobial Activity

Research into the antimicrobial properties of quinazolinone derivatives has shown significant activity against a range of bacterial and fungal pathogens. A study synthesizing new 6,7,8,9-tetrahydro-5H-5-(2'-hydroxyphenyl)-2-(4'substitutedbenzylidine)-3-(4-nitrophenylamino) thiazoloquinazoline derivatives demonstrated potent in vitro antimicrobial activity. This highlights the potential of quinazoline derivatives as a basis for developing new antimicrobial agents (Selvam & Palanirajan, 2010).

properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O3S/c23-16-5-2-1-4-14(16)12-32-22-25-21-24-17-6-3-7-18(29)19(17)20(27(21)26-22)13-8-10-15(11-9-13)28(30)31/h1-2,4-5,8-11,20H,3,6-7,12H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKHUZHGSRIRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4F)N2)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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